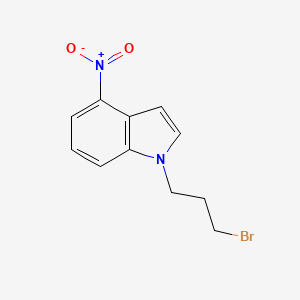
Sodium thiophen-3-ylmethanesulfonate
Übersicht
Beschreibung
Sodium thiophen-3-ylmethanesulfonate is an organic compound with the molecular formula C₅H₅NaO₃S₂. It is a sodium salt derivative of thiophene, a sulfur-containing heterocycle. This compound is known for its diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium thiophen-3-ylmethanesulfonate typically involves the sulfonation of thiophene derivatives. One common method is the reaction of thiophene with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium thiophen-3-ylmethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to thiol or sulfide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Thiophen-3-ylmethanesulfone.
Reduction: Thiophen-3-ylmethanethiol.
Substitution: Thiophen-3-ylmethane derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Sodium thiophen-3-ylmethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thiophene-based polymers and materials.
Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.
Wirkmechanismus
The mechanism of action of sodium thiophen-3-ylmethanesulfonate involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity or interact with cellular receptors. The sulfonate group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The thiophene ring can interact with aromatic residues in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
- Thiophene-2-sulfonic acid sodium salt
- Thiophene-3-sulfonic acid sodium salt
- Thiophene-2-carboxylic acid sodium salt
Comparison: Sodium thiophen-3-ylmethanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other thiophene derivatives, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its sulfonate group provides enhanced solubility in aqueous media, which is advantageous in many industrial and research applications.
Eigenschaften
IUPAC Name |
sodium;thiophen-3-ylmethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S2.Na/c6-10(7,8)4-5-1-2-9-3-5;/h1-3H,4H2,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFFXLYKPGZGPV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407823.png)










![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)


